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Cat. No.: B071994 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(3R)-3-hydroxy-L-aspartic acid, also known as L-erythro-β-hydroxyaspartic acid, is a non-

proteinogenic amino acid that is a constituent of various natural products and possesses

significant biological activity. Its unique structure, featuring two stereocenters, makes it a

valuable chiral building block in the synthesis of complex molecules and peptidomimetics for

drug discovery. The stereoselective synthesis of this compound is crucial for accessing

enantiomerically pure material for biological evaluation and as a precursor for further chemical

transformations.

This document provides detailed application notes and protocols for the stereoselective

synthesis of (3R)-3-hydroxy-L-aspartic acid, covering both chemical and chemo-enzymatic

approaches. The information is intended to guide researchers in the selection and execution of

a suitable synthetic strategy.

Synthetic Strategies Overview
Two primary strategies for the stereoselective synthesis of (3R)-3-hydroxy-L-aspartic acid are

highlighted: a chemical synthesis approach starting from a chiral precursor and a chemo-

enzymatic method employing a stereoselective enzyme.
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1. Chemical Synthesis from L-Diethyl Tartrate: This method utilizes the readily available and

inexpensive chiral pool starting material, L-diethyl tartrate, to establish the desired

stereochemistry. The synthesis involves a series of transformations to introduce the amino and

carboxylic acid functionalities with the correct stereochemical configuration.

2. Chemo-enzymatic Synthesis using L-erythro-3-hydroxyaspartate Aldolase: This approach

leverages the high stereospecificity of enzymes to catalyze a key bond-forming reaction. L-

erythro-3-hydroxyaspartate aldolase can be used for the stereospecific synthesis of the target

molecule from simpler, achiral precursors.

The choice of method will depend on factors such as the availability of starting materials and

specialized equipment, desired scale of synthesis, and expertise in chemical and/or biocatalytic

techniques.

Data Presentation
The following table summarizes the key quantitative data associated with the described

synthetic methods for (3R)-3-hydroxy-L-aspartic acid.
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Parameter
Chemical Synthesis from
L-Diethyl Tartrate

Chemo-enzymatic
Synthesis

Starting Material L-Diethyl Tartrate Glycine and Glyoxylate

Key Reaction
Nucleophilic azidation and

stereocontrolled reductions

Aldol addition catalyzed by L-

erythro-3-hydroxyaspartate

aldolase

Overall Yield ~30-40%
Typically >90% (for the

enzymatic step)

Diastereomeric Ratio

(erythro:threo)
>95:5

Highly specific for the erythro

isomer

Enantiomeric Excess (ee) >99% >99%

Number of Steps 6-8 steps
1-2 steps (enzymatic reaction

and purification)

Key Advantages

Utilizes a readily available

chiral starting material, well-

established chemical

transformations.

High stereoselectivity, mild

reaction conditions,

environmentally benign.

Key Challenges

Multiple steps, requires

protecting group chemistry and

purification at each stage.

Requires access to the specific

enzyme, optimization of

enzymatic reaction conditions.

Experimental Protocols
Protocol 1: Chemical Synthesis of (2S,3R)-3-
hydroxyaspartic acid from L-Diethyl Tartrate
This protocol is adapted from a reported efficient and practical synthetic route to protected

erythro-β-hydroxy-aspartic acid derivatives.[1]

Step 1: Synthesis of Diethyl (2S,3S)-2,3-epoxysuccinate
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To a solution of L-diethyl tartrate (1.0 eq) in dichloromethane (DCM) at 0 °C, add

triethylamine (2.5 eq).

Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction mixture at 0 °C for 2

hours.

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure.

Dissolve the crude mesylate in methanol and treat with a solution of sodium methoxide in

methanol (1.1 eq) at room temperature for 4 hours.

Neutralize the reaction with acidic resin, filter, and concentrate the filtrate to obtain the crude

epoxide. Purify by flash column chromatography.

Step 2: Regioselective Opening of the Epoxide with Azide

Dissolve the epoxide (1.0 eq) in a mixture of acetone and water (4:1).

Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) to the solution.

Heat the reaction mixture to reflux for 6 hours.

After cooling to room temperature, remove the acetone under reduced pressure and extract

the aqueous layer with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate to give the azido alcohol.

Step 3: Protection of the Hydroxyl Group

Dissolve the azido alcohol (1.0 eq) in DCM and cool to 0 °C.

Add 2,6-lutidine (1.5 eq) followed by tert-butyldimethylsilyl trifluoromethanesulfonate

(TBDMSOTf, 1.2 eq).

Stir the reaction at 0 °C for 1 hour.
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Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

Dry the combined organic layers over anhydrous sodium sulfate and concentrate. Purify the

residue by flash column chromatography.

Step 4: Reduction of the Azide and N-protection

Dissolve the protected azido ester (1.0 eq) in a mixture of methanol and water.

Add triphenylphosphine (1.2 eq) and stir at room temperature for 12 hours.

Concentrate the reaction mixture and dissolve the residue in tetrahydrofuran (THF).

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq) and stir

for 4 hours.

Concentrate the mixture and purify by flash column chromatography to obtain the N-Boc

protected amino ester.

Step 5: Deprotection of the Silyl Ether

Dissolve the silyl-protected compound (1.0 eq) in THF.

Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) at 0 °C.

Stir for 2 hours at room temperature.

Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

Dry the organic layer, concentrate, and purify by chromatography to yield the protected β-

hydroxyaspartate derivative.

Step 6: Hydrolysis of the Esters

Dissolve the protected diester (1.0 eq) in a mixture of THF and water.

Add lithium hydroxide (2.5 eq) and stir at room temperature for 6 hours.

Acidify the reaction mixture to pH 3 with 1M HCl.
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Extract with ethyl acetate, dry the combined organic layers, and concentrate to obtain the N-

Boc protected (2S,3R)-3-hydroxyaspartic acid.

Protocol 2: Chemo-enzymatic Synthesis of L-erythro-3-
hydroxyaspartic Acid
This protocol is based on the known activity of L-erythro-3-hydroxyaspartate aldolase.[2]

Step 1: Expression and Purification of L-erythro-3-hydroxyaspartate aldolase

Clone the gene encoding L-erythro-3-hydroxyaspartate aldolase from a suitable microbial

source (e.g., Paracoccus denitrificans) into an appropriate expression vector (e.g., pET

vector with a His-tag).

Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)).

Grow the recombinant E. coli in a suitable medium (e.g., LB broth) at 37 °C to an OD₆₀₀ of

0.6-0.8.

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final

concentration of 0.1-1.0 mM and continue cultivation at a lower temperature (e.g., 18-25 °C)

for 12-16 hours.

Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells by sonication

or high-pressure homogenization.

Clarify the lysate by centrifugation and purify the His-tagged enzyme from the supernatant

using immobilized metal affinity chromatography (IMAC).

Dialyze the purified enzyme against a suitable storage buffer and store at -80 °C.

Step 2: Enzymatic Synthesis of L-erythro-3-hydroxyaspartic Acid

Prepare a reaction mixture containing:

Glycine (1.0 eq)

Glyoxylate (1.2 eq)
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Pyridoxal-5'-phosphate (PLP) (0.1 mM)

Divalent metal cation (e.g., MgCl₂ or MnCl₂) (1 mM)

Purified L-erythro-3-hydroxyaspartate aldolase (a catalytic amount, to be optimized)

Potassium phosphate buffer (100 mM, pH 7.5)

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation

for 12-24 hours.

Monitor the reaction progress by a suitable analytical method (e.g., HPLC or NMR).

Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heating or

acidification).

Remove the denatured protein by centrifugation.

Step 3: Purification of L-erythro-3-hydroxyaspartic Acid

Apply the supernatant from the previous step to an ion-exchange chromatography column

(e.g., a strong anion exchanger like Dowex 1x8 in the formate form).

Wash the column with water to remove unreacted glycine.

Elute the product with a gradient of formic acid.

Collect the fractions containing the product, pool them, and remove the solvent by

lyophilization to obtain pure L-erythro-3-hydroxyaspartic acid.

Mandatory Visualizations

Starting Material Synthetic Steps Final Product

L-Diethyl Tartrate Epoxidation1 Azide Opening
2

Hydroxyl Protection
3

Azide Reduction & N-Protection
4

Silyl Deprotection
5

Ester Hydrolysis
6

(3R)-3-hydroxy-L-aspartic acid
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Caption: Workflow for the chemical synthesis of (3R)-3-hydroxy-L-aspartic acid.
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Caption: Workflow for the chemo-enzymatic synthesis of (3R)-3-hydroxy-L-aspartic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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